molecular formula C13H17NO4 B14895575 n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

Cat. No.: B14895575
M. Wt: 251.28 g/mol
InChI Key: WSZLFFSQAJWHLD-UHFFFAOYSA-N
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Description

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused with a furan-2-carboxamide group. The 1,4-dioxaspiro[4.5]decane system consists of a cyclohexane ring bridged by two oxygen atoms, forming a bicyclic ketal structure. Its synthesis likely involves palladium-catalyzed aminocarbonylation, analogous to methods used for structurally related acrylamides ().

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide

InChI

InChI=1S/C13H17NO4/c15-12(10-4-3-7-16-10)14-11-5-1-2-6-13(11)17-8-9-18-13/h3-4,7,11H,1-2,5-6,8-9H2,(H,14,15)

InChI Key

WSZLFFSQAJWHLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)NC(=O)C3=CC=CO3)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to palladium-catalyzed aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro Ring Heteroatoms
  • Target Compound : Contains a 1,4-dioxaspiro[4.5]decane ring (oxygen atoms at positions 1 and 4).
  • Compound 7f () : Features a 1,4-diazaspiro[5.5]undecane system (nitrogen atoms instead of oxygen). The diaza configuration enhances basicity and hydrogen-bonding capacity compared to the ether oxygens in the target compound.
  • Example 16 () : Includes a 1,4-dioxaspiro[4.5]decane ring modified with sulfonamide and ester groups, highlighting substituent versatility.
Substituent Effects
  • Furan-2-carboxamide : The aromatic furan ring in the target compound contributes to π-π stacking interactions, while the carboxamide group enables hydrogen bonding.
  • Acrylamide Derivatives () : Replace furan with an acrylamide moiety, altering electronic properties (e.g., conjugation length) and reactivity.
  • Acetonitrile-Substituted Spiro Compounds (): For example, compound 8a lacks hydrogen-bonding donors due to a nitrile group, reducing solubility in polar solvents compared to carboxamides.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy
Compound Key IR Peaks (cm⁻¹) Functional Groups Identified
Target Compound (Expected) ~1670–1700 (C=O), ~1600 (furan C=C) Carboxamide, furan ring
Compound 7f () 1678, 1670, 1655 (3 × C=O) Amide, ketone, ester
Compound 8a () 1744, 1688 (C=O), 2849 (C≡N) Nitrile, ketone

The target compound’s carboxamide C=O stretch (~1670–1700 cm⁻¹) aligns with similar amides in . The absence of nitrile peaks (e.g., 2849 cm⁻¹ in 8a) distinguishes it from acetonitrile derivatives.

Nuclear Magnetic Resonance (NMR)
  • 1H-NMR :

    • Spiro Ring Protons : Expected δ 1.2–2.4 ppm (m, cyclohexane CH₂), consistent with spiro systems in and .
    • Furan Protons : δ ~6.3–7.5 ppm (aromatic H), distinct from phenyl groups in Example 16 (δ ~7.0–7.3 ppm).
  • 13C-NMR :

    • Spiro Carbons : Peaks at δ 21–42 ppm (CH₂ groups), similar to 1,4-dioxaspiro derivatives in .
    • Carboxamide Carbon : δ ~165–170 ppm, comparable to acetamide C=O in 7f (δ 169.04–175.66 ppm).

Physicochemical Properties

Property Target Compound Compound 7f () Compound 8a ()
Melting Point Not reported (Predicted: ~80–100°C) 94°C 70°C
Solubility Moderate (polar solvents) High (amide H-bond donors) Low (nitrile group)
Stability Hydrolysis-resistant (ether) Sensitive to acid/base Stable (non-reactive nitrile)

The dioxaspiro ring’s ether linkages enhance hydrolytic stability compared to diazaspiro analogs (). The furan carboxamide improves solubility relative to nitrile-substituted spiro compounds.

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